molecular formula C19H16ClN5O2S B11577176 3-chloro-4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

3-chloro-4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Cat. No.: B11577176
M. Wt: 413.9 g/mol
InChI Key: WSQGQKFLQFDIOL-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methoxy group, and a triazolo-thiadiazole moiety attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated benzamide derivatives.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

3-chloro-4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The triazolo-thiadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methoxy-N-[2-methyl-5-(1,2,4-triazol-3-yl)phenyl]benzamide: Similar structure but lacks the thiadiazole moiety.

    4-methoxy-N-[2-methyl-5-(3-methyl-1,2,4-triazol-3-yl)phenyl]benzamide: Similar structure but lacks the chloro group.

Uniqueness

The presence of both the triazolo-thiadiazole moiety and the chloro group in 3-chloro-4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide makes it unique compared to other similar compounds. This unique combination of functional groups contributes to its distinct chemical properties and potential biological activities .

Properties

Molecular Formula

C19H16ClN5O2S

Molecular Weight

413.9 g/mol

IUPAC Name

3-chloro-4-methoxy-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C19H16ClN5O2S/c1-10-4-5-13(18-24-25-11(2)22-23-19(25)28-18)9-15(10)21-17(26)12-6-7-16(27-3)14(20)8-12/h4-9H,1-3H3,(H,21,26)

InChI Key

WSQGQKFLQFDIOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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